molecular formula C13H13N3O3 B7756452 5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7756452
M. Wt: 259.26 g/mol
InChI Key: WPCVHHSAEDIHHW-UHFFFAOYSA-N
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Description

5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a diazinane ring substituted with an anilinomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethylbarbituric acid with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilinomethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-dione
  • 5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-thione

Uniqueness

5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both anilinomethylidene and diazinane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(anilinomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-11(17)10(12(18)16(2)13(15)19)8-14-9-6-4-3-5-7-9/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVHHSAEDIHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC2=CC=CC=C2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNC2=CC=CC=C2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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